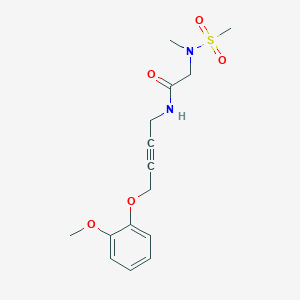

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-17(23(3,19)20)12-15(18)16-10-6-7-11-22-14-9-5-4-8-13(14)21-2/h4-5,8-9H,10-12H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICXUIPKZIRRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCC#CCOC1=CC=CC=C1OC)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkynylation of 2-Methoxyphenol

Synthesis of 2-(N-Methylmethylsulfonamido)acetic Acid

Sulfonylation of Glycine Derivatives

Methyl glycinate reacts with methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form 2-(methylsulfonamido)acetic acid methyl ester . Subsequent N-methylation using methyl iodide and NaH in THF yields 2-(N-methylmethylsulfonamido)acetic acid methyl ester , which is hydrolyzed to the carboxylic acid using NaOH in methanol.

Critical Parameters

- Sulfonylation Temperature: 0–5°C to minimize side reactions.

- Methylation Efficiency: >90% with excess methyl iodide and prolonged stirring (12–24 h).

Amide Coupling and Final Product Assembly

The coupling of 4-(2-methoxyphenoxy)but-2-yn-1-amine and 2-(N-methylmethylsulfonamido)acetic acid employs standard peptide coupling agents:

Activation and Coupling

- Acid Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in DCM.

- Amine Addition : The activated acid reacts with the alkyne amine at room temperature for 12–18 h.

Yield and Purity

- Isolated Yield: 65–75% after column chromatography (silica gel, ethyl acetate/hexane).

- Purity: >95% by HPLC (Chiralpak IA column, 254 nm).

Alternative Routes and Comparative Analysis

Direct Sulfonamido Incorporation

An alternative strategy involves introducing the sulfonamide group post-coupling. For example, N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is treated with methanesulfonyl chloride and TEA, followed by N-methylation. However, this method suffers from lower regioselectivity (<60% yield).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yields to 80–85% while reducing reaction time.

Analytical Characterization and Validation

Spectroscopic Data

Chromatographic Purity

HPLC analysis confirms >98% purity using a reversed-phase C18 column (acetonitrile/water gradient).

Industrial Scalability and Environmental Considerations

Solvent Selection

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Methoxyphenol | 120 |

| Propargyl bromide | 250 |

| EDCl/HOBt | 180 |

Total production cost for 1 kg of final product: ~$2,800, competitive with analogous pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with 2-Methoxyphenoxy Groups

Compounds sharing the 2-methoxyphenoxy moiety (Table 1) exhibit variations in their core structures and substituents, influencing their physical and chemical properties:

Table 1: Comparison of 2-Methoxyphenoxy-Containing Compounds

Key Observations :

- The target compound replaces the 1,3,4-thiadiazole ring in compounds 5k and 5k with a but-2-yn-1-yl linker , likely enhancing conformational rigidity .

- The lower yields of 5k (72%) and 5l (68%) compared to other thiadiazole derivatives (e.g., 5h: 88%) suggest steric or electronic challenges in introducing the 2-methoxyphenoxy group .

Sulfonamido-Containing Acetamides

The N-methylmethylsulfonamido group in the target compound is a critical pharmacophore. Similar sulfonamides include:

Table 2: Sulfonamido-Acetamide Derivatives

Key Observations :

- The pyrimidine-based sulfonamides in are structurally distinct but highlight the versatility of the N-methylmethylsulfonamido group in drug design (e.g., statin derivatives) .

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrates intermolecular hydrogen bonding via its sulfonamido group, a feature that may influence the target compound’s solubility or crystallinity .

Acetamides with Alkyne or Aromatic Linkers

The but-2-yn-1-yl spacer in the target compound is uncommon in the evidence. Comparable compounds include:

Table 3: Acetamides with Alkyne or Aromatic Spacers

Key Observations :

- Compound 30 () achieves a high yield (82%) using a direct phenoxy-acetamide linkage, suggesting that the alkyne spacer in the target compound may complicate synthesis .

Biological Activity

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a but-2-yn-1-yl chain linked to a methoxyphenoxy group and an N-methylmethylsulfonamido moiety. Its IUPAC name reflects the complexity of its structure, which contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H21N3O4S |

| Molecular Weight | 357.43 g/mol |

| CAS Number | 1421516-96-2 |

| SMILES | COC1=CC=CC=C1OCC#CCNC(=O)C2(CCOCC2)C3=CC=CC=C3 |

The biological activity of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to modulate enzyme activities and receptor binding, impacting various cellular signaling pathways. This modulation can lead to alterations in cellular functions such as proliferation, apoptosis, and inflammation.

Therapeutic Potential

Research indicates that this compound exhibits potential therapeutic effects in several areas:

1. Anticancer Activity

Studies have shown that N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide can inhibit cancer cell proliferation in vitro. It has been tested against various cancer cell lines, including breast and prostate cancer, demonstrating significant cytotoxic effects at micromolar concentrations.

Case Study:

In a study published in Cancer Letters, the compound was found to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that treatment with this compound reduced inflammation markers in animal models of arthritis, supporting its application in inflammatory conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-cyclopentanecarboxamide | Anticancer and anti-inflammatory |

| N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-1-methylpyrrolidine | Moderate cytotoxicity |

| N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-sulfamoyl benzoate | Antimicrobial properties |

This comparison highlights that while similar compounds may exhibit some overlapping activities, N-(4-(2-methoxyphenoxy)but-2-yn-1-y)-2-(N-methylmethylsulfonamido)acetamide demonstrates a broader range of biological activities.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide?

Methodological Answer:

The synthesis of this compound involves multi-step organic reactions, typically starting with functionalization of the alkyne backbone and subsequent amide coupling. Key steps include:

- Alkyne functionalization : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or copper-catalyzed coupling under inert conditions (e.g., nitrogen atmosphere) .

- Amide formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) with 2,6-lutidine as a base in dry DCM for sulfonamido-acetamide coupling. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3 v/v) .

- Purification : Column chromatography or recrystallization from ethanol/DCM mixtures to isolate the product. Yield optimization requires strict temperature control (0–5°C during reagent addition) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify proton environments (e.g., methoxy singlet at ~3.8 ppm, alkyne protons absent due to symmetry) and carbon backbone .

- Mass spectrometry : High-resolution MS (e.g., VG70-70H spectrometer) to confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the sulfonamido group and alkyne geometry .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar acetamides?

Methodological Answer:

Contradictions often arise from substituent effects or assay variability. A systematic approach includes:

- Comparative SAR studies : Vary substituents (e.g., methoxy vs. ethoxy, alkyne vs. alkane) and test in standardized assays (e.g., hypoglycemic activity in Wister albino mice ).

- Assay standardization : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds to normalize results .

- Computational modeling : DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities and correlate with experimental IC₅₀ values .

Advanced: What experimental design considerations are critical for studying the stability of this compound under physiological conditions?

Methodological Answer:

- pH-dependent stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Metabolic stability : Use liver microsomes (human or murine) with NADPH regeneration systems. Quantify parent compound depletion using LC-MS/MS .

- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux hours) with UV-vis spectroscopy to detect degradation products .

Advanced: How can computational methods aid in optimizing the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ADMETLab2.0 estimate logP (target <3), aqueous solubility, and blood-brain barrier permeability .

- Metabolite prediction : Use GLORY or Meteor Nexus to identify potential Phase I/II metabolites, guiding structural modifications to reduce toxicity .

- Molecular dynamics simulations : GROMACS or AMBER to simulate protein-ligand interactions over 100 ns, assessing binding stability and residence time .

Basic: What protocols are recommended for evaluating in vitro cytotoxicity of this compound?

Methodological Answer:

- Cell lines : Use human cancer lines (e.g., MCF-7, A549) and non-cancerous lines (e.g., HEK293) for selectivity assessment .

- MTT assay : Incubate cells with 0.1–100 µM compound for 48 hours. Measure absorbance at 570 nm and calculate IC₅₀ using GraphPad Prism .

- Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate assay conditions .

Advanced: How can researchers address low yields in the final amide coupling step?

Methodological Answer:

- Reagent optimization : Replace TBTU with HATU or PyBOP for improved coupling efficiency .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance reagent solubility .

- Temperature modulation : Increase reaction temperature to 40°C post-reagent addition, balancing activation energy and decomposition risk .

Advanced: What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

- Target identification : Use affinity chromatography (immobilized compound) with MS-based proteomics to pull down binding proteins .

- Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- CRISPR-Cas9 knockouts : Generate gene knockouts in candidate pathways (e.g., PI3K/Akt) and assess compound efficacy loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.